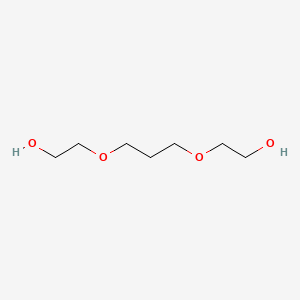
3,7-Dioxa-1,9-nonanediol
Overview
Description
3,7-Dioxa-1,9-nonanediol is a useful research compound. Its molecular formula is C7H16O4 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Chemical Synthesis
3,7-Dioxa-1,9-nonanediol has been studied for its role in chemical synthesis. For instance, 18-Crown-6 was used as a catalyzer for the monobenzylation of 1,9-nonanediol under mild conditions, indicating the potential for this compound in catalytic processes and organic synthesis (Liang Ming-hua, 2011).
Analytical Chemistry
In the field of analytical chemistry, a novel method was developed for the analysis of total 1,3-octanediols in apple juices. This method involved derivatization to volatile 1,3-dioxanes, showing the use of diols like this compound in analytical applications (Daniel Díaz Llorente et al., 2010).
Biochemistry and Biopolyester Production
This compound also finds application in biochemistry. A study demonstrated the whole-cell biosynthesis of 1,9-nonanedioic acid from oleic acid, which was then used to produce biopolyesters, indicating the potential of diols in biochemical synthesis and polymer production (Hyun-Ju Lee et al., 2019).
Agricultural Chemistry
In agricultural chemistry, 1,9-decanediol, a compound related to this compound, has been identified as a biological nitrification inhibitor in rice root exudates, impacting soil nitrification and ammonia oxidizers. This highlights the potential use of similar diols in agricultural applications (Yufang Lu et al., 2019).
Polymer Science
In polymer science, diols like this compound have been used for synthesizing thermoplastics. A study demonstrated the synthesis of an unsaturated terminal diol and a saturated terminal diol from oleic acid, which were used to produce thermoplastic polyurethanes, indicating the role of diols in renewable polymer production (L. Hojabri et al., 2010).
Mechanism of Action
Target of Action
The presence of four hydroxyl groups suggests that it might interact with a wide range of compounds.
Mode of Action
Biochemical Pathways
Action Environment
Properties
IUPAC Name |
2-[3-(2-hydroxyethoxy)propoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c8-2-6-10-4-1-5-11-7-3-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSKAZFMTGADIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432786 | |
| Record name | 3,7-Dioxa-1,9-nonanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67439-82-1 | |
| Record name | 3,7-Dioxa-1,9-nonanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-Dioxa-1,9-nonanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)
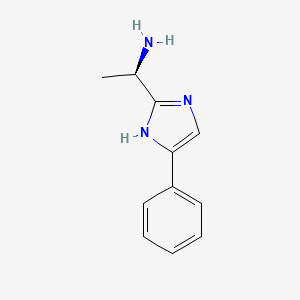
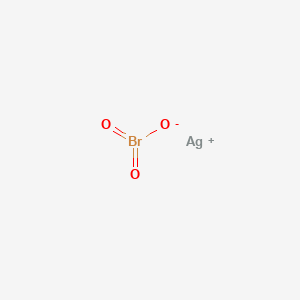
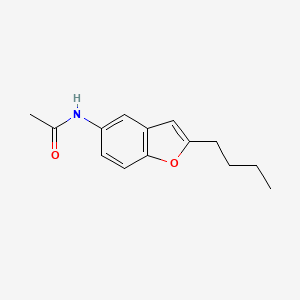


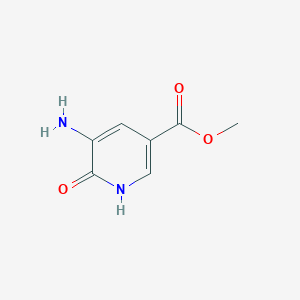
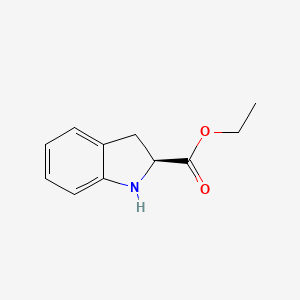

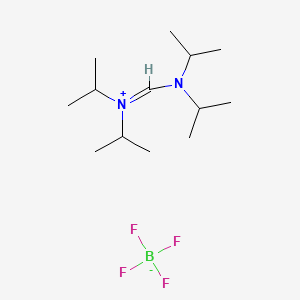
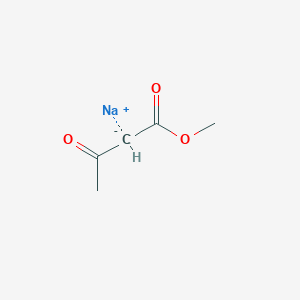
![Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B1600205.png)
